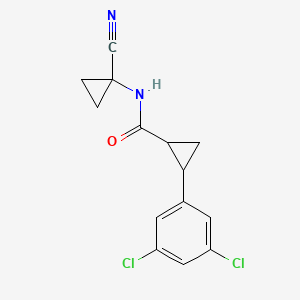
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Intermediate: This step often involves the reaction of a suitable cyclopropane precursor with cyanogen bromide (BrCN) under basic conditions.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclopropyl moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amines under conditions such as catalytic hydrogenation.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with modified functional groups.
科学研究应用
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific pathways involved in disease processes.
Pathways Involved: The compound might influence signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its structure and functional groups.
相似化合物的比较
N-(1-Cyanocyclopropyl)-2-phenylcyclopropane-1-carboxamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
N-(1-Cyanocyclopropyl)-2-(3,5-difluorophenyl)cyclopropane-1-carboxamide: The fluorine atoms can significantly alter the compound’s electronic properties and interactions.
Uniqueness: N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both cyanocyclopropyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-9-3-8(4-10(16)5-9)11-6-12(11)13(19)18-14(7-17)1-2-14/h3-5,11-12H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZMGJAUQVDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC2C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
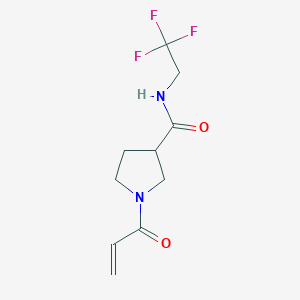
![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)
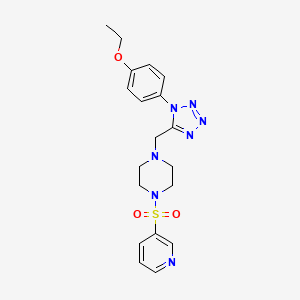
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)

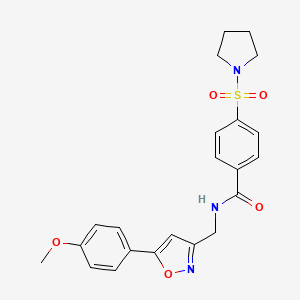

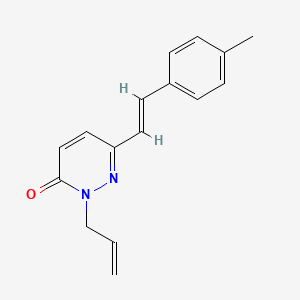
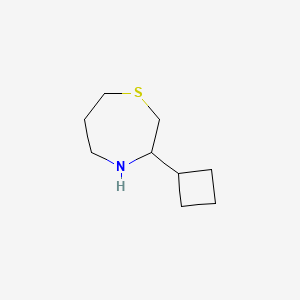
![N'-(4-ethylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2762451.png)
![(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2762453.png)
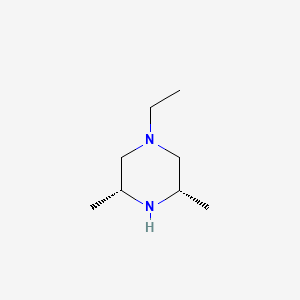
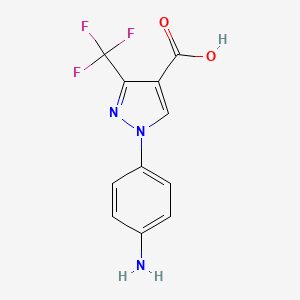
![N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2762459.png)
